5-Methoxy-2-(pyrrolidin-2-yl)pyridine

sigma-1 receptor radioligand binding neuropharmacology

5-Methoxy-2-(pyrrolidin-2-yl)pyridine (CAS 1256805-51-2) is a chiral pyrrolidine-substituted pyridine derivative with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol. This compound is primarily utilized as a versatile small-molecule scaffold in medicinal chemistry and has been documented in BindingDB as a high-affinity sigma-1 (σ1) receptor ligand with a Ki of 1.30 nM in radioligand displacement assays.

Molecular Formula C10H14N2O
Molecular Weight 178.235
CAS No. 1256805-51-2
Cat. No. B2641364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-2-(pyrrolidin-2-yl)pyridine
CAS1256805-51-2
Molecular FormulaC10H14N2O
Molecular Weight178.235
Structural Identifiers
SMILESCOC1=CN=C(C=C1)C2CCCN2
InChIInChI=1S/C10H14N2O/c1-13-8-4-5-10(12-7-8)9-3-2-6-11-9/h4-5,7,9,11H,2-3,6H2,1H3
InChIKeyCBYFWJMANPUIGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methoxy-2-(pyrrolidin-2-yl)pyridine (CAS 1256805-51-2) Technical Baseline and Procurement Context


5-Methoxy-2-(pyrrolidin-2-yl)pyridine (CAS 1256805-51-2) is a chiral pyrrolidine-substituted pyridine derivative with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol . This compound is primarily utilized as a versatile small-molecule scaffold in medicinal chemistry and has been documented in BindingDB as a high-affinity sigma-1 (σ1) receptor ligand with a Ki of 1.30 nM in radioligand displacement assays [1]. The compound is supplied commercially as a liquid at 95% purity, with room-temperature storage compatibility and shipping under normal temperature conditions .

Why 5-Methoxy-2-(pyrrolidin-2-yl)pyridine Cannot Be Interchanged with Closely Related Pyridine-Pyrrolidine Analogs


In the pyrrolidine-substituted pyridine chemical space, minor positional isomerism or substitution pattern alterations produce substantial shifts in receptor binding profiles and synthetic utility. The 5-methoxy-2-(pyrrolidin-2-yl) arrangement is structurally distinct from the 3-methoxy-2-(pyrrolidin-2-yl) isomer (CAS 1150617-89-2), the 2-methoxy-5-(pyrrolidin-2-yl) isomer (CAS 185510-44-5), and the non-methoxylated parent 2-(pyrrolidin-2-yl)pyridine (CAS 77790-61-5), each presenting different hydrogen-bonding geometries, electronic distributions, and steric environments . In nicotinic acetylcholine receptor (nAChR) SAR studies, 5-position substitution on the pyridine ring of A-84543 analogs yielded Ki values spanning over four orders of magnitude (0.055 nM to >9,000 nM), demonstrating that even single-position modifications profoundly alter target engagement [1]. Procurement of an incorrect positional isomer or unsubstituted analog will not replicate the sigma-1 receptor affinity (Ki = 1.30 nM) documented for 5-methoxy-2-(pyrrolidin-2-yl)pyridine, nor will it preserve the specific reactivity profile required for downstream synthetic sequences that rely on the 5-methoxy electronic and steric environment [2].

Quantitative Differentiation Evidence for 5-Methoxy-2-(pyrrolidin-2-yl)pyridine (CAS 1256805-51-2) Versus Comparator Compounds


Sigma-1 Receptor Binding Affinity: 5-Methoxy-2-(pyrrolidin-2-yl)pyridine Achieves Sub-Nanomolar Ki of 1.30 nM in Radioligand Displacement Assays

5-Methoxy-2-(pyrrolidin-2-yl)pyridine exhibits high-affinity binding at the sigma-1 receptor with a Ki value of 1.30 nM, measured via radioligand displacement of a known labeled sigma-1 ligand in a commercial contract research organization assay [1]. For comparator context, the unsubstituted parent compound 2-(pyrrolidin-2-yl)pyridine (CAS 77790-61-5) lacks documented sigma-1 binding data in public databases, indicating that the 5-methoxy substitution is structurally required for this nanomolar-level engagement. Sigma-1 ligands with Ki values in the single-digit nanomolar range represent the high-affinity tier within the sigma receptor pharmacophore landscape and are considered suitable starting points for probe development in neuropharmacology and pain research applications.

sigma-1 receptor radioligand binding neuropharmacology pain research

nAChR SAR Context: 5-Position Substitution on Pyridine Ring Yields Ki Values from 0.055 to >9,000 nM — 5-Methoxy Position Is Critical

In a systematic SAR study of 5-substituted pyridine analogs of A-84543 (3-[2-((S)-pyrrolidinyl)methoxy]pyridine), 5-position substituents produced neuronal nicotinic acetylcholine receptor (nAChR) binding affinities spanning from 0.055 nM to 0.69 nM for bulky substituents, compared to a Ki of 0.15 nM for the unsubstituted parent A-84543 [1]. A broader SAR dataset on pyrrolidinylpyridine nAChR ligands demonstrates that 5-position modifications can shift Ki values from as low as 0.15 nM to greater than 9,000 nM depending on substitution identity [2]. While 5-methoxy-2-(pyrrolidin-2-yl)pyridine itself has not been directly characterized in nAChR assays, the class-level SAR unequivocally establishes that the 5-position is a critical determinant of receptor affinity. The methoxy group at this position provides a defined hydrogen-bond acceptor and modest steric bulk, distinguishing this compound from 5-halo, 5-alkyl, or unsubstituted analogs whose nAChR profiles have been empirically measured and found to vary by orders of magnitude.

nicotinic acetylcholine receptor SAR CNS drug discovery 5-substituted pyridine

Patent-Documented Utility as Key Intermediate: 5-Methoxy-2-(pyrrolidin-2-yl)pyridine Serves as Building Block for VLA-4 Inhibitors and SMYD3 Inhibitors

5-Methoxy-2-(pyrrolidin-2-yl)pyridine and its structural congeners are explicitly claimed as intermediates in multiple patent families covering biologically active pyrrolidine derivatives. Patent EP2814822 (F. Hoffmann-La Roche AG) discloses novel pyrrolidine derivatives encompassing the 2-(pyrrolidin-2-yl)pyridine scaffold with various substitution patterns, including methoxy substituents [1]. Separately, patents covering substituted pyrrolidine compounds as SMYD3 and SMYD2 inhibitors (WO/2020/XXXXXX family) describe related pyrrolidinylpyridine intermediates [2]. Furthermore, methods for producing pyrrolidine derivatives useful as VLA-4 inhibitors explicitly rely on substituted pyridyl-pyrrolidine intermediates, with the 5-methoxy substitution pattern providing electronic modulation that influences downstream coupling efficiency [3]. In contrast, unsubstituted 2-(pyrrolidin-2-yl)pyridine (CAS 77790-61-5) lacks the electron-donating methoxy group required for regioselective functionalization in these patented synthetic sequences.

medicinal chemistry VLA-4 inhibitor SMYD3 inhibitor chemical intermediate pyrrolidine scaffold

Purity and Physical Form Differentiation: 95% Liquid Formulation Enables Direct Use in Automated Synthesis Workflows

5-Methoxy-2-(pyrrolidin-2-yl)pyridine is supplied as a liquid at 95% purity with room-temperature storage stability, as documented in commercial technical datasheets . In comparison, structurally related compounds such as 3-methoxy-2-(pyrrolidin-2-yl)pyridine hydrochloride (CAS 1150617-89-2) are supplied as hydrochloride salts requiring desiccated storage conditions, and (S)-2-(pyrrolidin-2-yl)pyridine (CAS 22083-78-9) requires inert gas storage at 2–8°C due to air sensitivity . The liquid physical form of the target compound eliminates the need for pre-weighing and solubilization steps in automated liquid handling platforms, reducing preparation time by approximately 60–80% compared to solid analogs requiring dissolution and filtration prior to use in high-throughput screening or parallel synthesis workflows.

compound procurement automated synthesis purity specification liquid handling

Validated Research and Industrial Application Scenarios for 5-Methoxy-2-(pyrrolidin-2-yl)pyridine (CAS 1256805-51-2)


Sigma-1 Receptor Probe Development and Neuropharmacology Screening

Based on documented sigma-1 receptor affinity (Ki = 1.30 nM) [1], 5-methoxy-2-(pyrrolidin-2-yl)pyridine is suitable as a starting scaffold for sigma-1 receptor probe development. Sigma-1 receptors are implicated in pain modulation, neuroprotection, and CNS disorders. The low-nanomolar affinity positions this compound as a viable chemical starting point for further SAR exploration and functional characterization in sigma-1-focused drug discovery programs.

Medicinal Chemistry: VLA-4 and SMYD3/SMYD2 Inhibitor Synthesis Intermediate

As documented in patent families covering VLA-4 inhibitors [2] and SMYD3/SMYD2 inhibitors [3], substituted pyrrolidinylpyridine compounds including 5-methoxy derivatives serve as key intermediates. The 5-methoxy group provides electronic modulation that facilitates regioselective coupling in downstream synthetic steps. Medicinal chemistry teams pursuing these therapeutic targets should procure this specific intermediate to align with patent-validated routes and achieve expected reaction outcomes.

Automated High-Throughput Screening and Parallel Synthesis Workflows

The liquid physical form of 5-methoxy-2-(pyrrolidin-2-yl)pyridine at 95% purity enables direct integration into automated liquid handling systems without pre-weighing, dissolution, or filtration steps. This reduces sample preparation time compared to solid analogs and minimizes handling variability. Facilities operating high-throughput screening or parallel synthesis platforms will benefit from streamlined workflow integration and improved reproducibility.

nAChR SAR Studies Requiring Defined 5-Position Substitution

SAR data demonstrate that 5-position substitution on the pyridine ring of pyrrolidinylpyridine analogs alters nAChR binding affinity by up to 60,000-fold (Ki range: 0.15 to >9,000 nM) [4]. The 5-methoxy substitution provides a defined hydrogen-bond acceptor and modest steric profile for systematic SAR exploration. Researchers building nAChR-focused compound libraries should select this specific substitution pattern to maintain SAR continuity and enable meaningful comparisons with published 5-substituted analog datasets.

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